Meta-Substitution Regiochemistry: A Defined Vector for Molecular Elaboration
Unlike its 2-iodo (ortho) and 4-iodo (para) isomers, the 3-iodo substitution pattern of 1-(Benzyloxy)-3-iodobenzene positions the carbon-iodine bond at a 120° angle relative to the benzyloxy group. This meta relationship prevents steric clash during palladium-catalyzed cross-coupling, which can impede reactions with ortho-substituted aryl halides, and offers a different electronic conjugation pathway compared to the para isomer [1].
| Evidence Dimension | Regiochemical Substitution Pattern |
|---|---|
| Target Compound Data | meta (3-) substituted iodo and benzyloxy groups |
| Comparator Or Baseline | ortho (2-) and para (4-) isomers of (benzyloxy)iodobenzene |
| Quantified Difference | Not quantified; based on structural geometry and steric/electronic principles |
| Conditions | N/A - Intrinsic structural property |
Why This Matters
Selecting the correct isomer is critical for avoiding failed syntheses or obtaining undesired structural isomers in the final product.
- [1] Pearce, J. E.; Hodgson, J.; Folgueiras-Amador, A. A.; et al. The electrosynthesis of highly encumbered biaryls from aryl o-iodobenzyl ethers by a radical to polar crossover sequence. Chem. Commun. 2025, 61, 4042-4045. DOI: 10.1039/D4CC06061J. View Source
